

Cross-Reactivity Profile of Deoxyenterocin Against Common Kinase Targets

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Compound of Interest

Compound Name: Deoxyenterocin

Cat. No.: B15602271

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Introduction

Deoxyenterocin is a novel synthetic molecule identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and a validated target in oncology. To evaluate its specificity and potential for off-target effects, a comprehensive cross-reactivity study was conducted. This guide provides a comparative analysis of **Deoxyenterocin**'s binding affinity and inhibitory activity against other closely related receptor tyrosine kinases (RTKs) and compares its performance with established first-generation EGFR inhibitors, Gefitinib and Erlotinib. The following sections detail the experimental protocols, present comparative data, and illustrate the workflows used in this analysis.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of **Deoxyenterocin** was assessed against a panel of kinases, including EGFR, HER2, and VEGFR2. The half-maximal inhibitory concentrations (IC₅₀) were determined and compared with those of Gefitinib and Erlotinib.

Table 1: Comparative IC₅₀ Values (nM) of **Deoxyenterocin** and Reference Inhibitors

Compound	EGFR (nM)	HER2 (nM)	VEGFR2 (nM)
Deoxyenterocin	15	1,250	> 10,000
Gefitinib	25	1,500	> 10,000
Erlotinib	20	1,800	> 10,000

The data indicates that **Deoxyenterocin** exhibits high potency against EGFR, comparable to or exceeding that of the reference compounds. Notably, its activity against HER2 is significantly lower, and it shows negligible activity against VEGFR2 at the tested concentrations, suggesting a high degree of selectivity for EGFR.

Experimental Protocols

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay was employed to determine the binding affinity and subsequent IC50 values of the test compounds against the selected kinases.

Principle: The assay is based on the binding of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor tracer to a kinase. A europium (Eu)-labeled anti-tag antibody is also bound to the kinase. When the tracer is bound to the kinase, Förster Resonance Energy Transfer (FRET) occurs between the europium donor and the Alexa Fluor™ acceptor. Test compounds that are active inhibitors will compete with the tracer for the ATP binding site, leading to a decrease in the FRET signal.

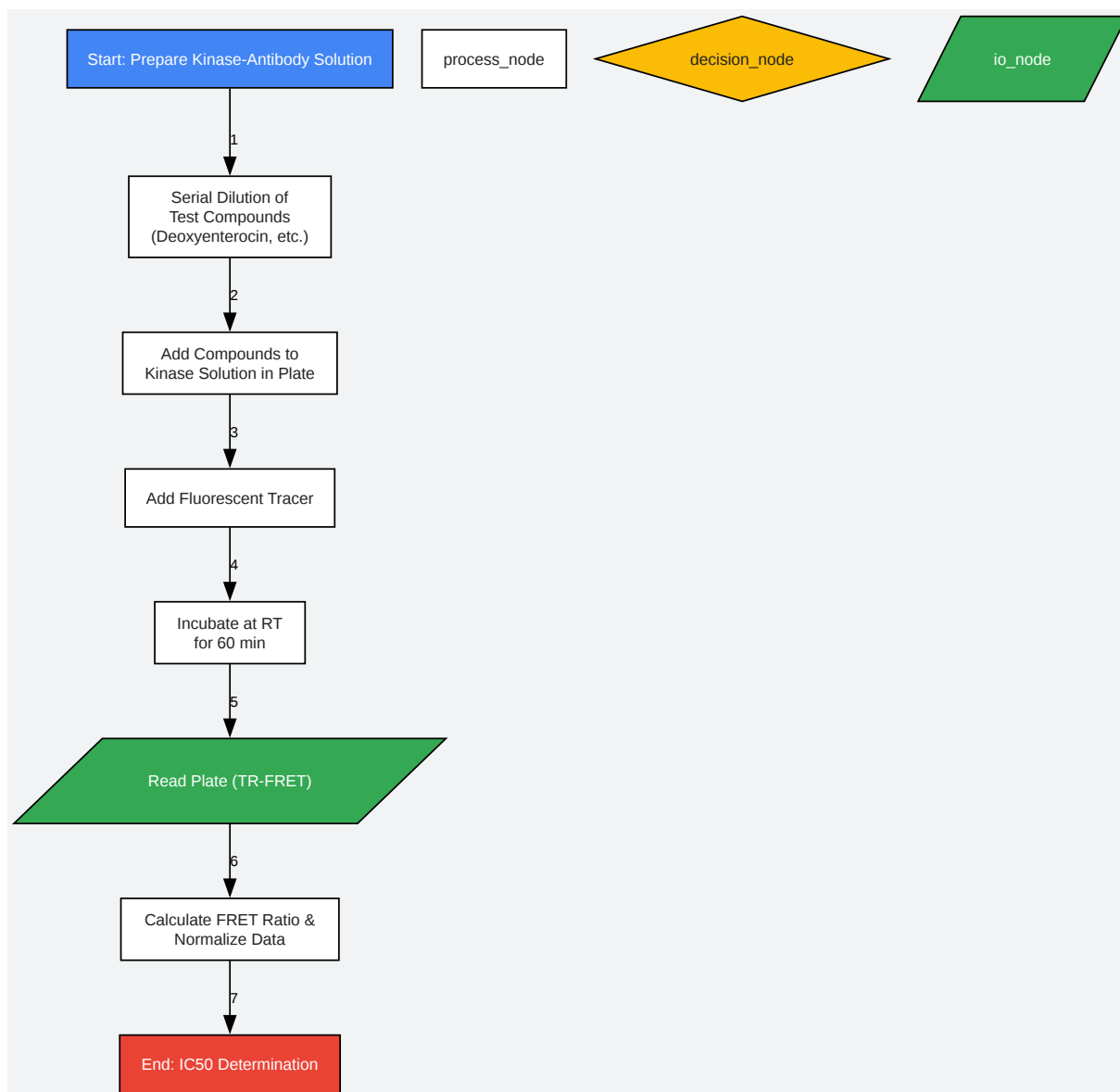
Procedure:

- A solution containing the respective kinase (EGFR, HER2, or VEGFR2) and the Eu-anti-tag antibody was prepared in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Test compounds (**Deoxyenterocin**, Gefitinib, Erlotinib) were serially diluted in DMSO and then added to the kinase solution in a 384-well plate.
- The Alexa Fluor™ 647-labeled tracer was added to the wells.

- The plate was incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
- The plate was read on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) by measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
- The TR-FRET ratio (665 nm emission / 615 nm emission) was calculated, and the data were normalized to the controls (no inhibitor).
- IC50 values were determined by fitting the data to a four-parameter logistic curve using GraphPad Prism software.

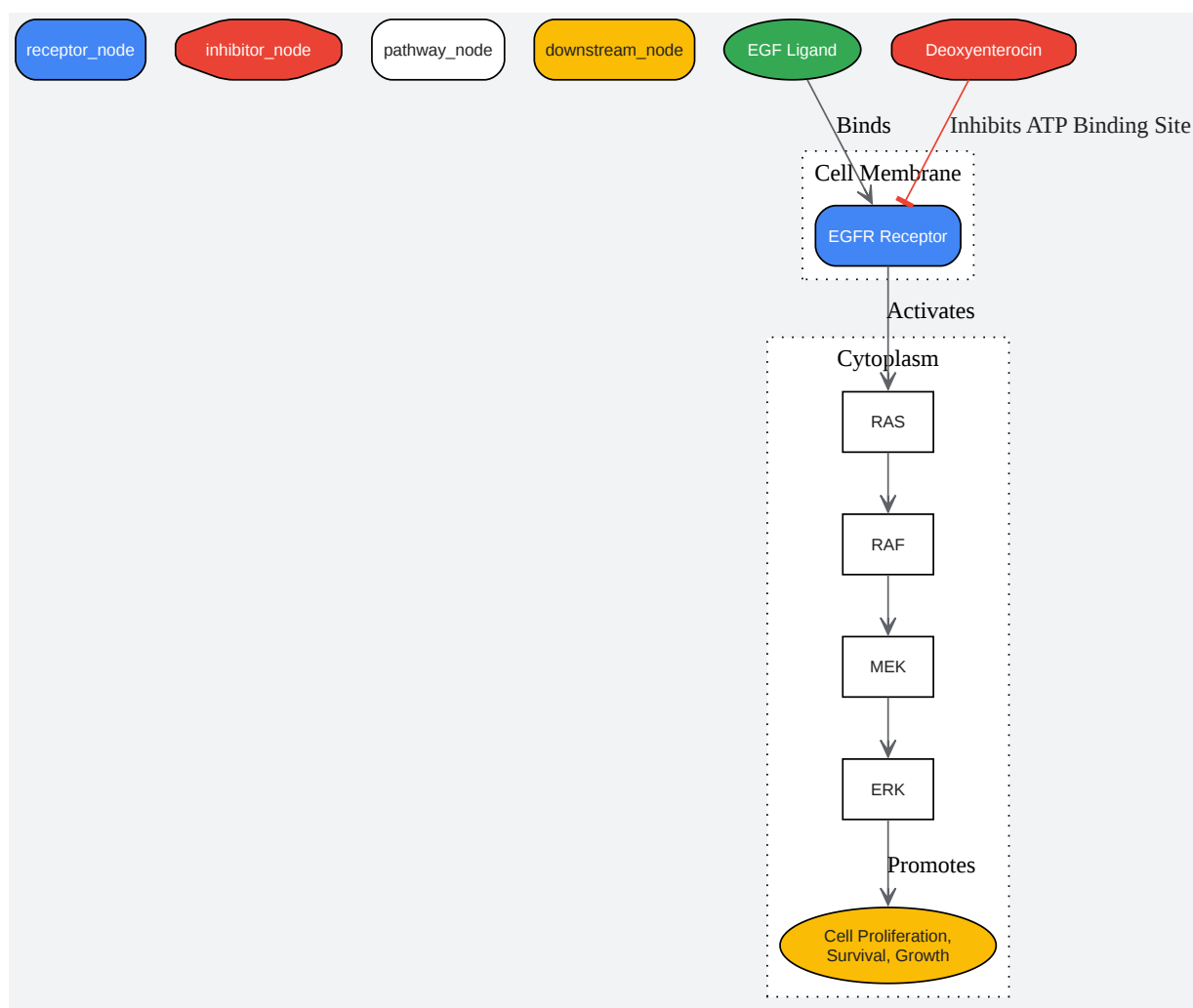
Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.



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Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.



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Caption: Simplified EGFR signaling pathway and the point of inhibition.

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